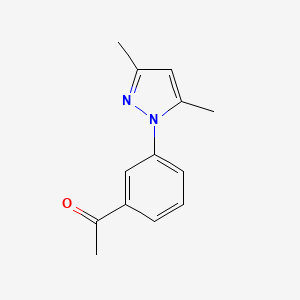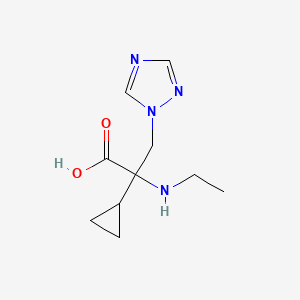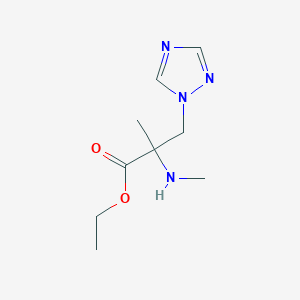
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine is a compound that features a 1,2,4-triazole ring and a thiophene ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of research, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide variety of 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, ensuring high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the thiophene or triazole rings .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity . The thiophene ring can interact with hydrophobic regions of proteins, further stabilizing the compound’s binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethyl-4H-1,2,4-triazolium iodide: This compound also features a 1,2,4-triazole ring but lacks the thiophene ring.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This compound contains multiple triazole rings and is used in energetic materials.
Uniqueness
The uniqueness of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine lies in its combination of the triazole and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H14N4S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)-4,5-dimethylthiophen-2-amine |
InChI |
InChI=1S/C10H14N4S/c1-5-6(2)15-9(11)8(5)10-12-7(3)13-14(10)4/h11H2,1-4H3 |
InChI-Schlüssel |
RRUUUTUBEKRLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C2=NC(=NN2C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


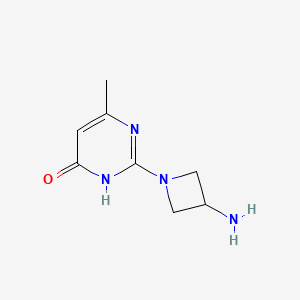


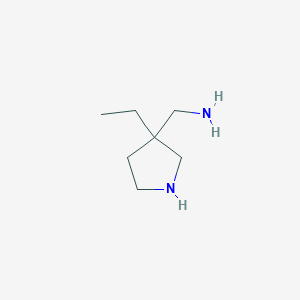
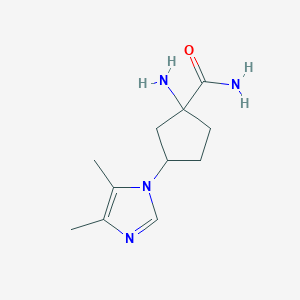
![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)




